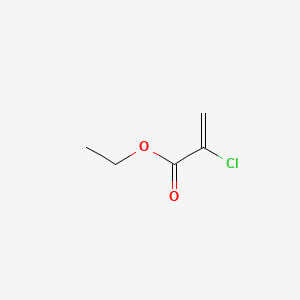
Ethyl 2-chloroacrylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Ethyl 2-chloroacrylate is C5H7ClO2 . The average mass is 134.561 Da and the monoisotopic mass is 134.013458 Da .Physical And Chemical Properties Analysis
Ethyl 2-chloroacrylate is a colorless liquid. The average mass is 134.561 Da and the monoisotopic mass is 134.013458 Da .Aplicaciones Científicas De Investigación
Chain Transfer in Polymerization
- Application : Ethyl 2-chloroacrylate has been utilized as a chain transfer agent in free radical polymerization. It's particularly effective in producing α,ω-difunctional telomers through a radical addition-substitution-fragmentation transfer reaction (Colombani & Chaumont, 1994).
Synthesis of Functionalized Compounds
- Application : In organic synthesis, ethyl 2-chloroacrylate is used as a reagent for the synthesis of highly functionalized tetrahydropyridines. It acts as a 1,4-dipole synthon in annulation reactions with N-tosylimines (Zhu, Lan, & Kwon, 2003).
Biocatalysis and Drug Precursor
- Application : It serves as a precursor in the biosynthesis of enantiopure intermediates for chiral drugs, showcasing its importance in pharmaceutical research (Ye, Ouyang, & Ying, 2011).
Protecting Groups in Nucleic Acid Synthesis
- Application : Ethyl 2-chloroacrylate derivatives are employed as protecting groups in the synthesis of oligodeoxyribonucleotides, a key area in genetic engineering and molecular biology (Takaku, Watanabe, & Hamamoto, 1987).
Synthesis of Functional Polymers
- Application : It is used in the synthesis of novel polymers with potential for creating multifunctional materials. This showcases its versatility in material science (Ranucci, Spagnoli, & Ferruti, 1999).
Anti-HIV-1 Activity
- Application : Ethyl 2-chloroacrylate derivatives are synthesized for testing their activity against HIV-1, indicating its potential use in antiviral drug development (Danel et al., 1996).
Hypoglycemic Activity
- Application : Derivatives of ethyl 2-chloroacrylate are evaluated for their hypoglycemic activity, highlighting its potential in diabetes research (Eistetter & Wolf, 1982).
Atom Transfer Radical Polymerization
- Application : It is used in atom transfer radical polymerization, particularly in water-borne systems, which is significant in the field of eco-friendly polymer production (Jousset et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-chloroacrylate, also known as Ethyl alpha-chloroacrylate, is a chemical compound that primarily targets the polymerization process in biological systems . It interacts with the polymer chains and influences their formation and structure .
Mode of Action
The compound acts by undergoing a radical polymerization process . This process involves the conversion of ethyl 2-chloroacrylate to (S)-2-chloropropanoate in a NADPH-dependent manner . The compound’s interaction with its targets results in changes in the structure and properties of the polymer chains .
Biochemical Pathways
The primary biochemical pathway affected by ethyl 2-chloroacrylate is the polymerization pathway . The compound influences this pathway by undergoing a radical polymerization process, which results in the formation of (S)-2-chloropropanoate . This compound then undergoes further reactions, affecting downstream processes and pathways .
Pharmacokinetics
Given its chemical structure and properties, it is likely that the compound is rapidly absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
The action of ethyl 2-chloroacrylate results in changes at the molecular and cellular levels. Specifically, it influences the structure and properties of polymer chains, which can have various effects depending on the specific biological system and context .
Action Environment
The action, efficacy, and stability of ethyl 2-chloroacrylate can be influenced by various environmental factors. For example, the presence of other chemical compounds, the pH of the environment, and temperature can all affect the compound’s action . Therefore, these factors should be carefully controlled and monitored when using ethyl 2-chloroacrylate.
Propiedades
IUPAC Name |
ethyl 2-chloroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUNPKSKGHPMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30772-38-4 | |
| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30772-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060993 | |
| Record name | Ethyl 2-chloroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloroacrylate | |
CAS RN |
687-46-7 | |
| Record name | Ethyl 2-chloro-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=687-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl .alpha.-chloroacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-chloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-chloroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chloroacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-chloroacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9L7HKC6PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



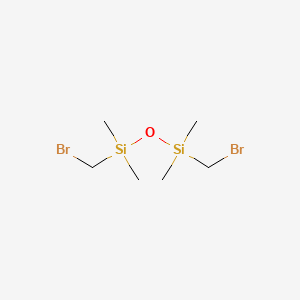

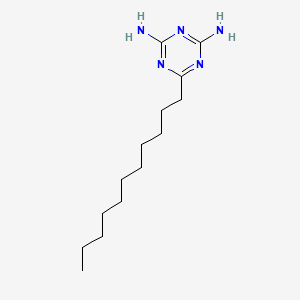
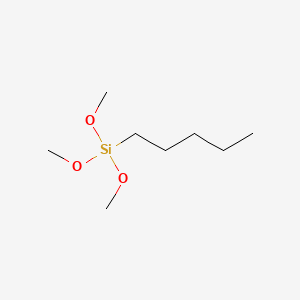


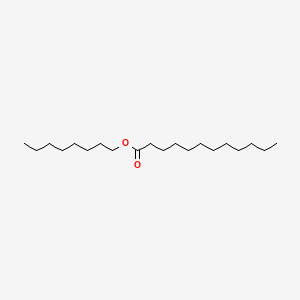




![Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester](/img/structure/B1594640.png)

